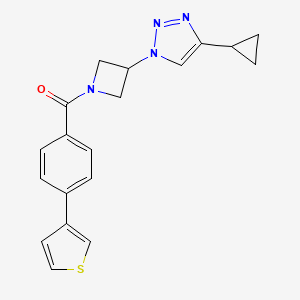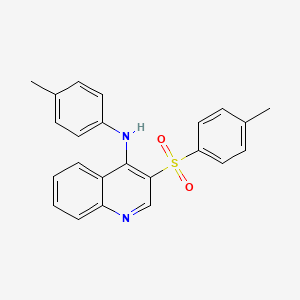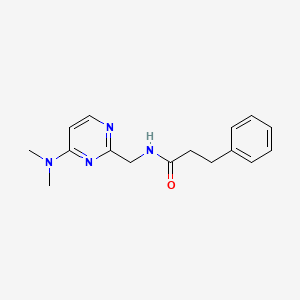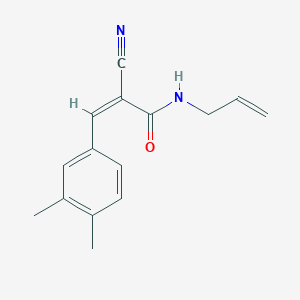![molecular formula C28H22N4O3S B2611415 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361171-01-9](/img/structure/B2611415.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This compound is part of a class of molecules that are key components to functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the imidazole ring, which is a key component of the molecule . The synthesis process can be complex and requires careful control to ensure the correct bonding and substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD . These techniques can provide detailed information about the bonding modes and geometry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and may involve various mechanisms. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .科学的研究の応用
Anticancer Activity
The imidazole moiety is a significant pharmacophore in the design of anticancer drugs. A Pd(II) complex derived from a similar benzimidazole ligand has shown promising results in inhibiting tumor growth. The complex exhibited excellent antiproliferative potency against carcinoma cell lines and promoted apoptosis, suggesting that derivatives of our compound could be developed as potent anticancer agents .
Synthesis of Functional Molecules
Imidazoles are key components in functional molecules used in everyday applications. Advances in the regiocontrolled synthesis of substituted imidazoles have opened up possibilities for creating diverse molecules with applications ranging from pharmaceuticals to optical materials .
Antitumor Assays
Compounds with similar structures have been tested for their inhibitory activities against various tumor cell lines. Some have shown moderate to high inhibitory activities, indicating the potential of our compound in antitumor assays .
Antioxidant Potential
Imidazole derivatives have been synthesized and evaluated for their antioxidant potential. These compounds have shown good scavenging potential, which is crucial in combating oxidative stress-related diseases .
Antibacterial Agents
Benzothiazole derivatives, which share structural similarities with our compound, have been synthesized and evaluated as antibacterial agents. They have shown promising activity against various bacterial strains, suggesting the potential of our compound in antibacterial applications .
Antimycobacterial Activity
Indole derivatives have been synthesized and screened for their in vitro antimycobacterial activity. The results indicated that certain derivatives were most active, pointing to the potential use of our compound in treating mycobacterial infections .
Drug Development
The imidazole ring is a core structure in many drugs due to its broad range of biological activities. Derivatives of imidazole have been used to develop drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties, among others .
Pharmacological Evaluation
Novel compounds with structural similarities have been synthesized and pharmacologically evaluated, showing diverse biological activities. This suggests that our compound could be a valuable synthon in the development of new pharmacological agents .
作用機序
While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have been shown to exhibit antiproliferative effects against various carcinoma cell lines . The mechanism of action is often due to its antiangiogenic effect and promotion of apoptosis .
特性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3S/c33-28(31-23-9-3-2-8-22(23)27-29-24-10-4-5-11-25(24)30-27)20-13-15-21(16-14-20)36(34,35)32-18-17-19-7-1-6-12-26(19)32/h1-16H,17-18H2,(H,29,30)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKJLDWCMBWRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)
![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2611347.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2611354.png)
